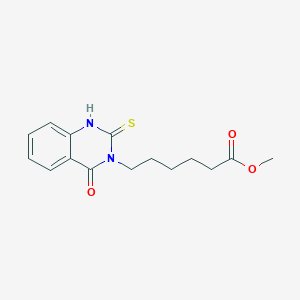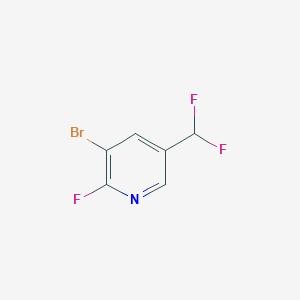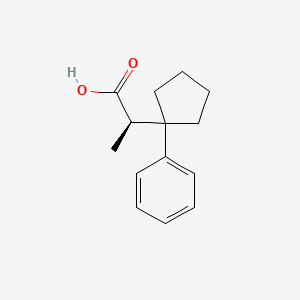![molecular formula C21H23N3O2S B2655808 N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide CAS No. 894873-40-6](/img/structure/B2655808.png)
N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide belongs to a class of compounds with potential in various pharmacological areas. Research into spirobenzo[h]quinazolines, which share structural similarities with the compound , has led to the development of synthetic methods that produce these compounds with potential antidepressant, anticonvulsant, and antibacterial activities. For example, Grigoryan et al. (2018) developed a synthetic method for 7,10-dimethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentane]-4(6H)-one, demonstrating its biological activities through interaction with various alkyl(benzyl) halides, yielding novel spirobenzo[h]quinazolines with methyl substituents on the benzene ring (Grigoryan, Markosyan, Grigoryan, Stepanyan, Sukasyan, & Paronikyan, 2018).
Chiral Separation and Configuration Determination
Spirocyclic compounds, including those similar to this compound, are of interest due to their potential pharmaceutical applications. Liang et al. (2008) synthesized five spiro compounds and developed a normal phase HPLC method to resolve their enantiomers, indicating the importance of chiral separation in enhancing the therapeutic efficacy and safety of spirocyclic compounds (Liang, Guo, Liu, & Wei, 2008).
Heterocyclic Synthesis
The synthesis of complex heterocyclic systems based on spiro compounds is a significant area of research. Kisel et al. (2002) reported on the synthesis of condensed spirocyclic systems, which contribute to the understanding of constructing complex molecules for potential pharmacological uses (Kisel, Kostyrko, & Kovtunenko, 2002).
Antitumor Activity
The search for novel antitumor agents has led to the synthesis of tryptanthrin spiro analogues, which exhibit in vitro antitumor activity. Filatov et al. (2018) demonstrated that these compounds have promising activity against various cancer cell lines, highlighting the potential of spiro compounds in cancer therapy (Filatov, Knyazev, Shmakov, Bogdanov, Ryazantsev, Shtyrov, Starova, Molchanov, Larina, Boitsov, & Stepakov, 2018).
Mecanismo De Acción
While the exact mechanism of action for N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclopentane]-4-ylsulfanylacetamide remains elusive, we can speculate based on related quinazoline derivatives. Quinazolines often interact with cellular targets, including enzymes and receptors. Inhibition of epidermal growth factor receptor (EGFR) is a plausible mechanism for anticancer activity . Further studies are needed to validate this hypothesis.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-16-8-6-7-15(13-16)22-19(25)14-27-20-17-9-2-3-10-18(17)23-21(24-20)11-4-5-12-21/h2-3,6-10,13,23H,4-5,11-12,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXLQWBCCQUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC3(CCCC3)NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

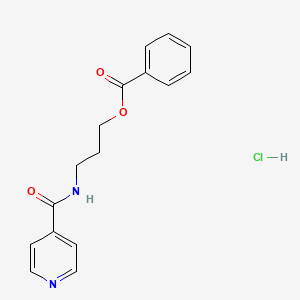
![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655728.png)
![5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655729.png)
![(3Z)-1-benzyl-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2655730.png)

![N-[(4-methoxyphenyl)methyl]-2-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B2655736.png)
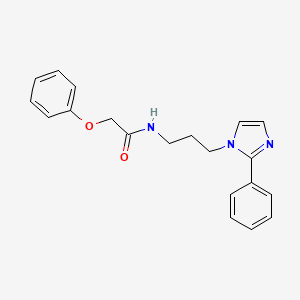
![ethyl 3-[1-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B2655738.png)


